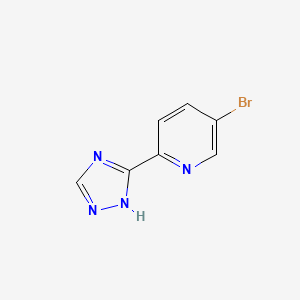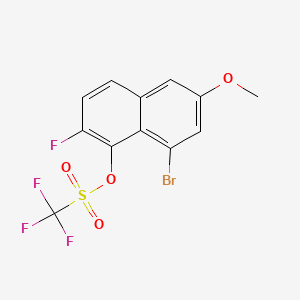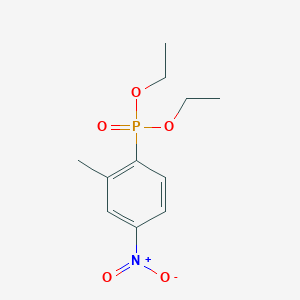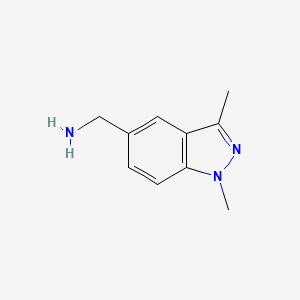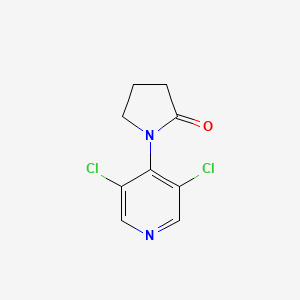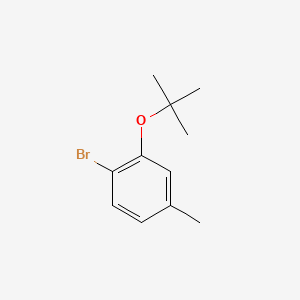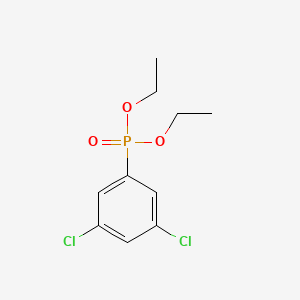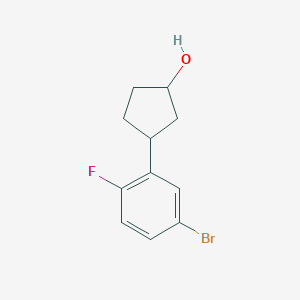
2-(Tert-butoxy)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The tert-butoxy group attached to the second carbon of the thiophene ring significantly influences its chemical properties and reactivity. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Another method involves the use of tert-butyl chloride and thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxy)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
2-(Tert-butoxy)thiophene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)thiophene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the electron-donating tert-butoxy group, which enhances its nucleophilicity and facilitates electrophilic substitution reactions. Additionally, the sulfur atom in the thiophene ring can participate in coordination with metal ions, making it a valuable ligand in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound without the tert-butoxy group.
2-Methylthiophene: A similar compound with a methyl group instead of tert-butoxy.
2-Ethylthiophene: Another analog with an ethyl group.
Uniqueness
2-(Tert-butoxy)thiophene stands out due to the presence of the bulky tert-butoxy group, which significantly alters its chemical reactivity and properties compared to other thiophene derivatives. This unique structure makes it a valuable compound for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
23290-55-3 |
|---|---|
Formule moléculaire |
C8H12OS |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]thiophene |
InChI |
InChI=1S/C8H12OS/c1-8(2,3)9-7-5-4-6-10-7/h4-6H,1-3H3 |
Clé InChI |
ODCBXCLIDZAKHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)

